2-(2-Ethoxyethoxy)ethanesulfonyl chloride
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Overview
Description
2-(2-Ethoxyethoxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H13ClO4S and a molecular weight of 216.69 g/mol . It is known for its use in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
2-(2-Ethoxyethoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-Ethoxyethoxy)ethanesulfonic acid.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form ethenesulfonyl chloride.
Common reagents used in these reactions include pyridine, alcohols, and amines. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Scientific Research Applications
2-(2-Ethoxyethoxy)ethanesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: It can be employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the properties and reactivity of the biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
2-(2-Ethoxyethoxy)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
2-Chloroethanesulfonyl chloride: Similar in structure but lacks the ethoxyethoxy group, making it less versatile in certain applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group, often used in similar reactions but with different reactivity and selectivity profiles.
The uniqueness of this compound lies in its ethoxyethoxy group, which can provide additional solubility and reactivity characteristics, making it suitable for a broader range of applications .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHMVELJHCADAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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